molecular formula C8H12N2O B14837228 2-(Aminomethyl)-6-(methylamino)phenol

2-(Aminomethyl)-6-(methylamino)phenol

Cat. No.: B14837228
M. Wt: 152.19 g/mol
InChI Key: OEZAUJASEHGTLU-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-(methylamino)phenol is an organic compound with the molecular formula C8H12N2O It is a derivative of phenol, featuring both aminomethyl and methylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-(methylamino)phenol can be achieved through several methods. One common approach involves the reaction of 2,6-dihydroxybenzaldehyde with methylamine and formaldehyde under controlled conditions. The reaction typically proceeds through a Mannich reaction, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-(methylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert quinones back to hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

Major Products

    Oxidation: The major product is typically a quinone derivative.

    Reduction: The major product is a hydroquinone derivative.

    Substitution: Products vary depending on the substituent introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

2-(Aminomethyl)-6-(methylamino)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-(methylamino)phenol involves its interaction with molecular targets such as quorum sensing regulators in bacteria. By inhibiting these regulators, the compound can reduce the expression of virulence factors and biofilm formation, thereby mitigating bacterial infections .

Comparison with Similar Compounds

Similar Compounds

    2-(Methylamino)phenol: A related compound with similar functional groups but lacking the aminomethyl group.

    4-(Aminomethyl)phenol: Another similar compound with the aminomethyl group positioned differently on the phenol ring.

Uniqueness

2-(Aminomethyl)-6-(methylamino)phenol is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. Its dual functional groups allow for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-(aminomethyl)-6-(methylamino)phenol

InChI

InChI=1S/C8H12N2O/c1-10-7-4-2-3-6(5-9)8(7)11/h2-4,10-11H,5,9H2,1H3

InChI Key

OEZAUJASEHGTLU-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC(=C1O)CN

Origin of Product

United States

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